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Cat. No.: B15599178

For Researchers, Scientists, and Drug Development Professionals

Locked Nucleic Acid (LNA)-containing oligonucleotides are a class of modified nucleic acids
that exhibit enhanced thermal stability and hybridization properties, making them valuable tools
in research and therapeutic applications. The synthesis of LNA oligonucleotides follows
standard phosphoramidite chemistry on solid supports. The final and critical step in obtaining a
functional LNA oligonucleotide is the cleavage from the solid support and the removal of
protecting groups from the nucleobases and the phosphate backbone, a process collectively
known as deprotection. This document provides detailed protocols for the standard
deprotection of LNA-containing oligonucleotides.

Data Presentation: Comparison of Deprotection
Protocols

The choice of deprotection strategy depends on the nature of the LNA oligonucleotide,
including the type of protecting groups used during synthesis (standard or mild), the presence
of sensitive modifications, and the desired processing time. The following table summarizes
common deprotection conditions.
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tert- ,

. deprotection for
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r(1:3 viv)

oligonucleotides.

[2]14]

Note: It is crucial to avoid methylamine-containing reagents (like AMA) when deprotecting
oligonucleotides containing Me-Bz-C-LNA to prevent the introduction of an N4-methyl
modification.

Experimental Workflow

The general workflow for the deprotection of LNA-containing oligonucleotides involves
cleavage from the solid support, removal of base and phosphate protecting groups, and
subsequent purification.
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Caption: General experimental workflow for the deprotection and purification of LNA-containing
oligonucleotides.
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Experimental Protocols

Protocol 1: Standard Deprotection with Ammonium
Hydroxide

This protocol is suitable for LNA oligonucleotides synthesized with standard base protecting

groups.

Materials:

LNA oligonucleotide synthesized on a solid support (e.g., CPG) in a synthesis column.

Concentrated ammonium hydroxide (~28-30%).

Heating block or oven set to 55°C.

Microcentrifuge tubes.

SpeedVac or centrifugal evaporator.

Methodology:

Place the synthesis column containing the solid support-bound LNA oligonucleotide into a
luer-lock syringe.

e Slowly push 1-2 mL of concentrated ammonium hydroxide through the column to wet the
support.

o Transfer the solid support from the column to a 2 mL screw-cap microcentrifuge tube.

e Add 1-2 mL of fresh concentrated ammonium hydroxide to the tube, ensuring the support is
fully submerged.

o Seal the tube tightly to prevent ammonia leakage.
« Incubate the tube at 55°C for 8-16 hours.

 After incubation, cool the tube to room temperature.
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o Carefully transfer the ammonium hydroxide solution (supernatant) containing the cleaved
and deprotected oligonucleotide to a new microcentrifuge tube, leaving the solid support
behind.

o Dry the oligonucleotide solution to a pellet using a SpeedVac or centrifugal evaporator.

» Resuspend the oligonucleotide pellet in an appropriate buffer or sterile water for
quantification and purification.

Protocol 2: Fast Deprotection with AMA

This protocol is recommended for rapid deprotection and requires the use of acetyl-protected
cytidine (Ac-dC) during synthesis to avoid side reactions.[1]

Materials:

LNA oligonucleotide synthesized on a solid support with Ac-dC.

Ammonium Hydroxide/40% Methylamine (AMA) solution (1:1, v/v).

Heating block or oven set to 65°C.

Microcentrifuge tubes.

SpeedVac or centrifugal evaporator.
Methodology:

o Prepare the AMA solution by mixing equal volumes of concentrated ammonium hydroxide
and 40% aqueous methylamine. Caution: Prepare in a fume hood as methylamine is volatile
and has a strong odor.

o Transfer the solid support from the synthesis column to a 2 mL screw-cap microcentrifuge
tube.

e Add 1-2 mL of the freshly prepared AMA solution to the tube.

o Seal the tube tightly.
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 Incubate the tube at 65°C for 10-15 minutes.[1][5]
e Cool the tube to room temperature.

o Transfer the AMA solution containing the deprotected oligonucleotide to a new
microcentrifuge tube.

e Dry the oligonucleotide solution to a pellet using a SpeedVac.

e Resuspend the oligonucleotide pellet in an appropriate buffer or sterile water for further
analysis.

Protocol 3: Mild Deprotection with Potassium Carbonate
in Methanol

This protocol is intended for LNA oligonucleotides synthesized with UltraMILD protecting
groups, which are labile and require gentle deprotection conditions.[2][3]

Materials:

LNA oligonucleotide synthesized on a solid support with UltraMILD phosphoramidites.

0.05 M Potassium Carbonate (K2COs) in anhydrous methanol.

Microcentrifuge tubes.

SpeedVac or centrifugal evaporator.

Methodology:

Transfer the solid support to a 2 mL screw-cap microcentrifuge tube.

Add 1-2 mL of 0.05 M potassium carbonate in methanol to the tube.

Seal the tube and incubate at room temperature for 4 hours with gentle agitation.[2][3]

After incubation, centrifuge the tube briefly to pellet the support.
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o Transfer the supernatant containing the deprotected oligonucleotide to a new tube.
e Dry the oligonucleotide solution using a SpeedVac.

e The resulting pellet can be resuspended for purification. Note that this procedure only
removes the base protecting groups and cleaves the oligonucleotide from some supports.
Further treatment may be necessary to remove phosphate protecting groups if they are not
labile under these conditions.

Purification and Analysis

Following deprotection, LNA-containing oligonucleotides can be purified and analyzed using
standard methods employed for DNA and RNA, such as:

¢ High-Performance Liquid Chromatography (HPLC): Reverse-phase (RP-HPLC) is commonly
used for purification, often with the 5'-dimethoxytrityl (DMT) group left on to aid in separation
("DMT-on" purification). lon-exchange HPLC can also be utilized.

o Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE is an effective method for
purifying and analyzing the purity of LNA oligonucleotides.

o Mass Spectrometry: Techniques like Electrospray lonization (ESI) or Matrix-Assisted Laser
Desorption/lonization (MALDI) are used to confirm the molecular weight of the final product.

The choice of purification method will depend on the scale of the synthesis, the required purity,
and the downstream application of the LNA oligonucleotide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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containing-oligonucleotides]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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